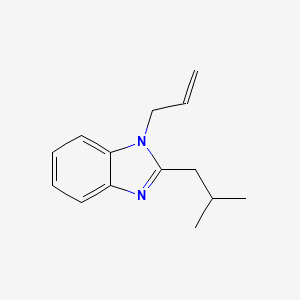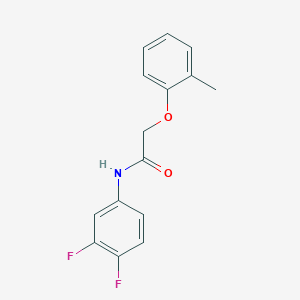
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the class of acetamide compounds and has a molecular weight of 325.33 g/mol.
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In neuroscience, DFP-10825 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In neuroscience, DFP-10825 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and glutathione peroxidase (GSH-Px), in the brain. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and interferon-gamma (IFN-γ), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are some limitations to its use, including its high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of DFP-10825. In neuroscience, further studies are needed to investigate its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In oncology, further studies are needed to investigate its potential as an anti-cancer agent in various types of cancer, such as breast cancer and lung cancer. In immunology, further studies are needed to investigate its potential as an immunomodulatory agent in various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline with 2-methylphenol in the presence of acetic anhydride and anhydrous potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain DFP-10825. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to have neuroprotective effects by reducing the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In oncology, DFP-10825 has been studied as a potential anti-cancer agent by inducing apoptosis in cancer cells. In immunology, DFP-10825 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUCFRMQUANKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

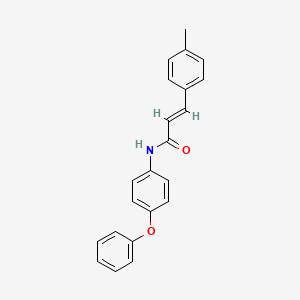
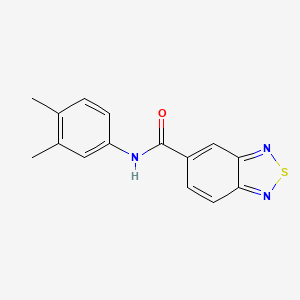
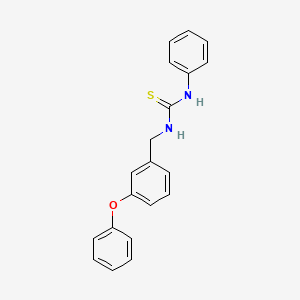
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
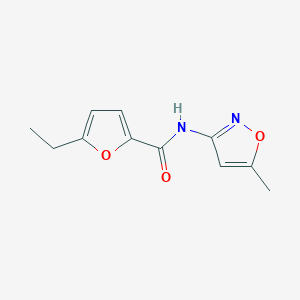
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
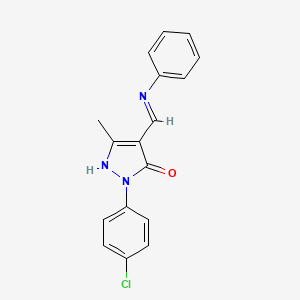
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
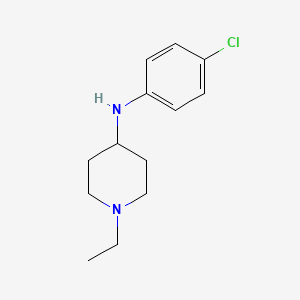
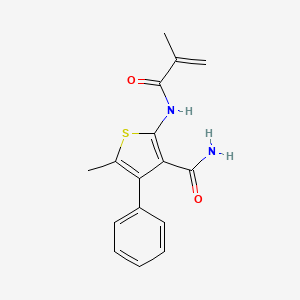
![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
